3-Methoxymethoxy-3-methyl-but-1-yne

Catalog No.
S3398179
CAS No.
17869-83-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxymethoxy-3-methyl-but-1-yne

CAS Number

17869-83-9

Product Name

3-Methoxymethoxy-3-methyl-but-1-yne

IUPAC Name

3-(methoxymethoxy)-3-methylbut-1-yne

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-5-7(2,3)9-6-8-4/h1H,6H2,2-4H3

InChI Key

SDNZYVGVLDSSEM-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OCOC

Canonical SMILES

CC(C)(C#C)OCOC

3-Methoxymethoxy-3-methyl-but-1-yne is an organic compound characterized by its unique structure, which includes a methoxy group and a terminal alkyne. Its molecular formula is C7H12O2C_7H_{12}O_2, and it possesses a molecular weight of approximately 128.17 g/mol. The compound features both methoxy and butyne functionalities, making it an interesting subject of study in organic chemistry due to its potential reactivity and applications in various chemical processes .

  • Organic synthesis

    The presence of the alkyne functional group (C≡C) suggests potential use as a building block in organic synthesis. Alkynes are versatile intermediates that can undergo various reactions to form complex molecules.

  • Material science

    The combination of the alkyne functionality and the methoxymethoxy (MOM) protecting group offers interesting possibilities for material science applications. The alkyne can participate in cross-linking reactions, while the MOM group can be used to control the reactivity of the molecule during synthesis and then selectively removed to reveal the underlying hydroxyl group.

  • Medicinal chemistry

    While there is no documented use of 3-Methoxymethoxy-3-methyl-but-1-yne in medicinal chemistry, the presence of the alkyne functionality may be of interest for researchers exploring novel drug scaffolds. The alkyne can participate in various reactions to introduce functional groups that could be crucial for biological activity.

Typical of alkynes and ethers. Some notable reactions include:

  • Hydrosilylation: This reaction can occur with silanes, leading to the formation of siloxanes.
  • Nucleophilic Substitution: The methoxy group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Addition Reactions: The terminal alkyne can undergo electrophilic addition reactions, which are characteristic of unsaturated compounds.

These reactions highlight the compound's potential utility as an intermediate in organic synthesis .

The synthesis of 3-Methoxymethoxy-3-methyl-but-1-yne can be achieved through several methods, including:

  • Alkyne Formation: Starting from a suitable precursor such as 3-methylbutanol, the alkyne can be formed through dehydrohalogenation or elimination reactions.
  • Methoxylation: The introduction of the methoxy groups can be accomplished via methylation reactions using reagents like methyl iodide in the presence of a base.
  • Functional Group Transformations: Existing functional groups may be transformed into methoxy groups through various chemical transformations.

These synthetic routes illustrate the versatility and potential complexity involved in producing this compound .

3-Methoxymethoxy-3-methyl-but-1-yne has potential applications in several fields:

  • Organic Synthesis: As an intermediate, it can be used to synthesize more complex molecules or as a reagent in various organic transformations.
  • Pharmaceuticals: Its unique structure may lend itself to the development of new pharmaceutical agents or biologically active compounds.
  • Material Science: The compound could be explored for use in developing new materials with specific properties due to its unique chemical structure.

The exploration of these applications is ongoing within the scientific community .

Several compounds share structural similarities with 3-Methoxymethoxy-3-methyl-but-1-yne. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-butyneC5H8C_5H_8Terminal alkyne; used in hydrosilylation reactions
3-MethoxybutyneC6H10OC_6H_{10}OContains a methoxy group; used in organic synthesis
2-Methyl-2-butyneC5H10C_5H_{10}Different positioning of methyl group; less reactive
1-Methoxy-1-butyneC5H10OC_5H_{10}OMethoxy group at terminal position; different reactivity

These comparisons highlight the uniqueness of 3-Methoxymethoxy-3-methyl-but-1-yne, particularly due to its dual functional groups (methoxy and alkyne), which may influence its reactivity and applications differently than other similar compounds .

XLogP3

0.7

Dates

Last modified: 08-19-2023

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